Isoniazid, also known as isonicotinylhydrazine, is an organic compound first synthesized in 1912. [, ] Its potent activity against Mycobacterium tuberculosis was discovered in 1951, marking a turning point in tuberculosis treatment. [, ] Isoniazid belongs to a class of medications known as hydrazides and plays a crucial role in tuberculosis research due to its specific action against Mycobacterium tuberculosis. [, ]
Several methods have been developed for the synthesis of isoniazid. One common approach involves the reaction of isonicotinic acid with hydrazine hydrate. This reaction typically utilizes a suitable solvent, such as ethanol or isopropanol, and may require heating to promote the formation of the hydrazide bond. []
Another method involves reacting isonicotinoyl chloride with hydrazine hydrate in the presence of a base, such as pyridine or triethylamine. [] Microwave-assisted synthesis techniques have also been explored to enhance the efficiency and yield of isoniazid synthesis. []
Isoniazid undergoes various chemical reactions relevant to its biological activity and analytical detection. One important reaction is the formation of Schiff bases. Isoniazid readily reacts with aldehydes to form Schiff bases, which are characterized by a carbon-nitrogen double bond (C=N). This reaction is often employed in analytical chemistry for the spectrophotometric determination of isoniazid. []
Another significant reaction is acetylation. Isoniazid is metabolized in the liver by the enzyme N-acetyltransferase 2 (NAT2), which catalyzes the transfer of an acetyl group from acetyl-CoA to the hydrazide nitrogen of isoniazid, forming acetylisoniazid. [, ] This reaction is of pharmacological importance because it influences the rate of isoniazid elimination from the body, with slow acetylators having higher drug levels than rapid acetylators. [, ]
Isoniazid acts as a prodrug, requiring activation by the catalase-peroxidase enzyme (KatG) of Mycobacterium tuberculosis. [, ] This activation process involves the formation of an isonicotinic acyl radical, which subsequently interacts with NAD+ to form an isonicotinic acyl-NAD adduct. []
This adduct acts as a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. [, ] Mycolic acids are long-chain fatty acids that play a critical role in the structural integrity and permeability of the mycobacterial cell wall. Inhibition of mycolic acid synthesis disrupts cell wall formation and ultimately leads to bacterial death. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7